N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1021253-55-3
VCID: VC4791076
InChI: InChI=1S/C21H25N5O4S/c1-13(27)22-15-7-8-17(30-2)16(12-15)23-19(28)4-3-11-31-20-10-9-18(25-26-20)24-21(29)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29)
SMILES: CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.52

N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

CAS No.: 1021253-55-3

VCID: VC4791076

Molecular Formula: C21H25N5O4S

Molecular Weight: 443.52

* For research use only. Not for human or veterinary use.

N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide - 1021253-55-3

Description

Pharmacological Relevance

Compounds with similar structural motifs have been explored for various biological activities:

  • Antimicrobial Activity: Pyridazine derivatives have shown efficacy against bacterial and fungal pathogens by disrupting key metabolic pathways .

  • Anticancer Potential: The presence of aromatic amines and heterocyclic cores suggests possible interaction with DNA or enzymes involved in cell proliferation .

  • Anti-inflammatory Properties: Thioether-containing molecules have been studied for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation .

Molecular Docking Studies

Molecular docking can provide insights into the binding affinity of this compound with biological targets such as enzymes or receptors. For instance:

  • The pyridazine ring could interact with active sites through π-stacking or hydrogen bonding.

  • The cyclopropane moiety may enhance binding specificity by fitting into hydrophobic pockets.

Synthesis Pathways

Although no direct synthesis route was found for this compound, its structure suggests a multi-step synthetic approach:

  • Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones.

  • Introduction of the Thioether Group: Using alkyl halides and thiols under basic conditions.

  • Coupling with Cyclopropanecarboxylic Acid: Via amide bond formation using coupling agents like EDCI or DCC.

Analytical Characterization

To confirm the structure, the following techniques would be essential:

  • NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic, aliphatic, and amide groups.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To detect functional groups such as amides (C=O stretch) and thioethers (S-C stretch).

Comparative Analysis

FeatureN-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamideSimilar Compounds from Literature
Core StructurePyridazinePyridazine
Functional GroupsAcetamido, methoxyphenyl, thioetherAcetamido-thiazoles
Biological ActivityHypothetical (antimicrobial, anticancer)Antimicrobial, anti-inflammatory
Synthesis FeasibilityMulti-stepMulti-step
CAS No. 1021253-55-3
Product Name N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Molecular Formula C21H25N5O4S
Molecular Weight 443.52
IUPAC Name N-[6-[4-(5-acetamido-2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C21H25N5O4S/c1-13(27)22-15-7-8-17(30-2)16(12-15)23-19(28)4-3-11-31-20-10-9-18(25-26-20)24-21(29)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29)
Standard InChIKey XQEQGCGQDNRDNH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3
Solubility not available
PubChem Compound 42173587
Last Modified Aug 17 2023

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